molecular formula C32H43N3O7 B588047 N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester CAS No. 1356383-20-4

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

Cat. No.: B588047
CAS No.: 1356383-20-4
M. Wt: 586.741
InChI Key: MYZMCIGSLRHGDQ-MTKARQSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves multiple steps, starting from the parent compound, LisinoprilThe final steps involve esterification to form the ethyl and methyl diester derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMCIGSLRHGDQ-MTKARQSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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